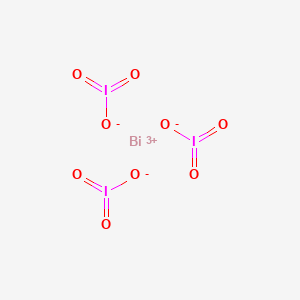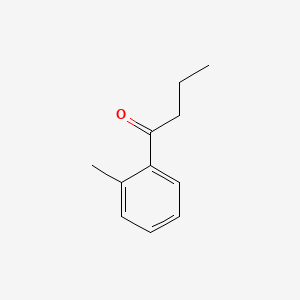
Tributyl(2-methylphenyl)stannane
Descripción general
Descripción
Tributyl(2-methylphenyl)stannane is an organotin compound with the chemical formula C19H34Sn. It is a member of the stannane family, characterized by the presence of tin (Sn) bonded to organic groups. This compound is of significant interest in organic synthesis due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(2-methylphenyl)stannane can be synthesized through various methods. One common approach involves the reaction of tributyltin hydride with 2-methylphenyl halides under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis. The process is optimized for higher yields and purity, employing advanced techniques like continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(2-methylphenyl)stannane undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Oxidation: Although less common, it can be oxidized under specific conditions to form tin oxides
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors like indium hydrides and silanes.
Substitution: Reagents such as Grignard reagents and organolithium compounds are often used.
Oxidation: Strong oxidizing agents like hydrogen peroxide or ozone can be employed
Major Products Formed
Reduction: The major products are typically the reduced forms of the starting materials.
Substitution: The products depend on the nucleophile used, often resulting in the formation of new carbon-tin bonds.
Oxidation: The products are usually tin oxides or hydroxides
Aplicaciones Científicas De Investigación
Tributyl(2-methylphenyl)stannane has a wide range of applications in scientific research:
Mecanismo De Acción
Tributyl(2-methylphenyl)stannane exerts its effects primarily through radical mechanisms. The tin-hydrogen bond in the compound is relatively weak, allowing it to cleave homolytically and generate tin-centered radicals. These radicals can then participate in various reactions, such as hydrogen abstraction and radical addition .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the 2-methylphenyl group.
Triphenyltin hydride: Contains phenyl groups instead of butyl groups.
Tributylgermane: Similar in structure but contains germanium instead of tin
Uniqueness
Tributyl(2-methylphenyl)stannane is unique due to the presence of the 2-methylphenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
Propiedades
IUPAC Name |
tributyl-(2-methylphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPPRLNRJXOGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371758 | |
| Record name | TRIBUTYL(2-METHYLPHENYL)STANNANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68971-87-9 | |
| Record name | TRIBUTYL(2-METHYLPHENYL)STANNANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B1608860.png)








![N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide](/img/structure/B1608875.png)


